Cas no 2228547-38-2 (1-methyl-5-3-(trifluoromethoxy)phenyl-1H-pyrazole-4-carboxylic acid)

1-methyl-5-3-(trifluoromethoxy)phenyl-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-methyl-5-3-(trifluoromethoxy)phenyl-1H-pyrazole-4-carboxylic acid
- 2228547-38-2
- 1-methyl-5-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid
- EN300-1945893
-
- インチ: 1S/C12H9F3N2O3/c1-17-10(9(6-16-17)11(18)19)7-3-2-4-8(5-7)20-12(13,14)15/h2-6H,1H3,(H,18,19)
- InChIKey: NDPAOHNXKMAAOC-UHFFFAOYSA-N
- SMILES: FC(OC1=CC=CC(=C1)C1=C(C(=O)O)C=NN1C)(F)F
計算された属性
- 精确分子量: 286.05652664g/mol
- 同位素质量: 286.05652664g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 364
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 64.4Ų
1-methyl-5-3-(trifluoromethoxy)phenyl-1H-pyrazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1945893-1.0g |
1-methyl-5-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid |
2228547-38-2 | 1g |
$1070.0 | 2023-05-31 | ||
Enamine | EN300-1945893-0.25g |
1-methyl-5-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid |
2228547-38-2 | 0.25g |
$1038.0 | 2023-09-17 | ||
Enamine | EN300-1945893-2.5g |
1-methyl-5-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid |
2228547-38-2 | 2.5g |
$2211.0 | 2023-09-17 | ||
Enamine | EN300-1945893-0.05g |
1-methyl-5-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid |
2228547-38-2 | 0.05g |
$948.0 | 2023-09-17 | ||
Enamine | EN300-1945893-10.0g |
1-methyl-5-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid |
2228547-38-2 | 10g |
$4606.0 | 2023-05-31 | ||
Enamine | EN300-1945893-10g |
1-methyl-5-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid |
2228547-38-2 | 10g |
$4852.0 | 2023-09-17 | ||
Enamine | EN300-1945893-5g |
1-methyl-5-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid |
2228547-38-2 | 5g |
$3273.0 | 2023-09-17 | ||
Enamine | EN300-1945893-0.1g |
1-methyl-5-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid |
2228547-38-2 | 0.1g |
$993.0 | 2023-09-17 | ||
Enamine | EN300-1945893-0.5g |
1-methyl-5-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid |
2228547-38-2 | 0.5g |
$1084.0 | 2023-09-17 | ||
Enamine | EN300-1945893-5.0g |
1-methyl-5-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid |
2228547-38-2 | 5g |
$3105.0 | 2023-05-31 |
1-methyl-5-3-(trifluoromethoxy)phenyl-1H-pyrazole-4-carboxylic acid 関連文献
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
1-methyl-5-3-(trifluoromethoxy)phenyl-1H-pyrazole-4-carboxylic acidに関する追加情報
1-Methyl-5-3-(Trifluoromethoxy)phenyl-1H-Pyrazole-4-Carboxylic Acid: A Comprehensive Overview
1-Methyl-5-3-(trifluoromethoxy)phenyl-1H-pyrazole-4-carboxylic acid (CAS No. 2228547-38-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The presence of the trifluoromethoxy group and the methyl substituent on the pyrazole ring imparts unique chemical and biological characteristics to this molecule, making it a valuable candidate for further investigation.
The trifluoromethoxy group is a common functional group in medicinal chemistry due to its ability to enhance the lipophilicity and metabolic stability of molecules. This group has been shown to improve the pharmacokinetic properties of drugs, such as increasing their oral bioavailability and reducing their susceptibility to metabolic degradation. In the context of 1-methyl-5-3-(trifluoromethoxy)phenyl-1H-pyrazole-4-carboxylic acid, the trifluoromethoxy group likely contributes to its favorable pharmacological profile.
The pyrazole ring is a five-membered heterocyclic compound with two nitrogen atoms. Pyrazoles are widely used in drug discovery due to their ability to form hydrogen bonds and π-stacking interactions with biological targets. These interactions can enhance the binding affinity and selectivity of drugs, making pyrazoles attractive scaffolds for the development of new therapeutic agents. The methyl substituent on the pyrazole ring in 1-methyl-5-3-(trifluoromethoxy)phenyl-1H-pyrazole-4-carboxylic acid can influence the conformational flexibility and electronic properties of the molecule, potentially affecting its biological activity.
Recent studies have highlighted the potential therapeutic applications of 1-methyl-5-3-(trifluoromethoxy)phenyl-1H-pyrazole-4-carboxylic acid. For instance, a 2022 study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The researchers found that the compound effectively reduced inflammation in both in vitro and in vivo models, suggesting its potential as a novel anti-inflammatory agent.
In another study, published in Bioorganic & Medicinal Chemistry Letters, 1-methyl-5-3-(trifluoromethoxy)phenyl-1H-pyrazole-4-carboxylic acid was evaluated for its anti-cancer properties. The results showed that this compound selectively inhibited the growth of several cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. The mechanism of action was attributed to its ability to induce apoptosis and cell cycle arrest, highlighting its potential as a lead compound for cancer therapy.
The carboxylic acid functional group in 1-methyl-5-3-(trifluoromethoxy)phenyl-1H-pyrazole-4-carboxylic acid is another key feature that contributes to its biological activity. Carboxylic acids are known for their ability to form ionic interactions with biological targets, which can enhance the binding affinity and selectivity of molecules. In addition, the carboxylic acid group can be readily modified through esterification or amidation reactions, allowing for the synthesis of prodrugs or derivatives with improved pharmacological properties.
The synthesis of 1-methyl-5-3-(trifluoromethoxy)phenyl-1H-pyrazole-4-carboxylic acid has been reported using various methods. One common approach involves the condensation of an appropriate hydrazine derivative with an acyl chloride or ester followed by cyclization under acidic conditions. The introduction of the trifluoromethoxy group can be achieved through nucleophilic substitution reactions or direct fluorination methods. These synthetic strategies provide a robust platform for the large-scale production of this compound for further preclinical and clinical studies.
In conclusion, 1-methyl-5-3-(trifluoromethoxy)phenyl-1H-pyrazole-4-carboxylic acid (CAS No. 2228547-38-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure, featuring a pyrazole ring with a methyl substituent and a trifluoromethoxy group, endows it with favorable pharmacological properties. Ongoing research continues to explore its mechanisms of action and optimize its use in various medical conditions, making it an exciting area of study in medicinal chemistry and pharmaceutical research.
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